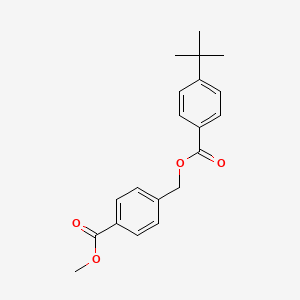

![molecular formula C12H16N2O3S B4627569 N-烯丙基-4-[甲基(甲磺酰)氨基]苯甲酰胺](/img/structure/B4627569.png)

N-烯丙基-4-[甲基(甲磺酰)氨基]苯甲酰胺

描述

Synthesis Analysis

The synthesis of N-allyl-4-[methyl(methylsulfonyl)amino]benzamide and similar compounds involves complex chemical processes designed to optimize yield and efficacy. Research has outlined methods for creating various benzamide and sulfonamide compounds, demonstrating the versatility and innovation in synthesizing these molecules. For instance, studies have detailed the Class III antiarrhythmic activity of substituted benzamides and sulfonamides, highlighting the importance of specific substitutions in achieving desired biological activities (Ellingboe et al., 1992).

Molecular Structure Analysis

Molecular structure analysis of N-allyl-4-[methyl(methylsulfonyl)amino]benzamide involves understanding its geometric and electronic properties. Density Functional Theory (DFT) studies have been used to optimize the molecule's structure, analyze vibrational frequencies, and assess its reactivity and electronic properties. Such studies provide insights into the compound's bioactive nature, including antifungal and antiviral activities (FazilathBasha et al., 2021).

Chemical Reactions and Properties

N-allyl-4-[methyl(methylsulfonyl)amino]benzamide's chemical reactions and properties are pivotal for its potential therapeutic use. Research on similar compounds has demonstrated their ability to undergo specific reactions that enhance their pharmacological profile. This includes the synthesis of compounds with Class III antiarrhythmic activity, demonstrating the compound's specific blocking of potassium currents at concentrations significant for prolonging action potential duration (Ellingboe et al., 1992).

Physical Properties Analysis

The physical properties of N-allyl-4-[methyl(methylsulfonyl)amino]benzamide, including solubility, melting point, and stability, are crucial for its formulation and delivery. While specific studies on this compound's physical properties are limited, research on analogous compounds provides a foundation for understanding the physical characteristics essential for drug development.

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability under various conditions, and interaction with biological molecules, is essential for predicting the compound's behavior in physiological environments. Studies on similar molecules have explored these aspects through synthetic routes and molecular docking analyses, offering insights into their potential mechanism of action and interaction with biological targets (FazilathBasha et al., 2021).

科学研究应用

III 类抗心律失常活性

N-烯丙基-4-[甲基(甲磺酰)氨基]苯甲酰胺衍生物表现出 III 类抗心律失常活性。该系列中选定的化合物在体外(犬浦肯野纤维)和体内(麻醉犬)中均表现出有效的 III 类活性,而不会影响传导。这些化合物(如 WAY-123,398)的特点是良好的口服生物利用度和有利的血流动力学特征。它们显着提高了室颤阈值,可以终止室颤,恢复窦性心律。这些化合物也被鉴定为延迟整流钾电流(IK)的特定阻断剂,其浓度延长了动作电位持续时间 (Ellingboe 等,1992)。

区域和对映选择性取代

非环烯丙基亚磺酰胺的区域和对映选择性取代,包括 N-烯丙基-4-[甲基(甲磺酰)氨基]苯甲酰胺的衍生物,导致手性烯烃的形成。该过程涉及在碘化锂和三氟化硼存在下与丁基铜反应,其特点是高 γ 选择性和中度至高对映选择性。所得烯烃的构型是通过臭氧化与相应的羰基化合物进行化学相关性建立的。该过程举例说明了这些化合物在不对称合成中的用途 (Scommoda 等,1996)。

电生理活性

与 N-烯丙基-4-[甲基(甲磺酰)氨基]苯甲酰胺相关的 N-取代咪唑基苯甲酰胺或苯磺酰胺已被合成并评估其心脏电生理活性。该系列中的一些化合物,包括 N-[2-(二乙氨基)乙基]-4-[(甲磺酰)氨基]苯甲酰胺(类似化合物),表现出的效力与选择性 III 类药物西马替利相当。这突出了这些化合物在开发新的 III 类电生理药物方面的潜力 (Morgan 等,1990)。

水净化和海水淡化

N-烯丙基-4-[甲基(甲磺酰)氨基]苯甲酰胺衍生物已应用于聚磺酰氨基苯甲酰胺(PSAB)和甲基化 PSAB 等聚合物的合成中。这些用于聚砜复合膜的新型聚合物对于水净化,特别是海水淡化具有重要意义。这些膜表现出适合海水淡化过程的特性,如脱盐率、水通量和分子量截留 (Padaki 等,2012)。

洗涤剂配方

N-烯丙基-4-[甲基(甲磺酰)氨基]苯甲酰胺的衍生物已在洗涤剂配方的背景下进行了探索。脂肪酰胺的磺基甜菜碱衍生物(可能由类似化合物合成)表现出有希望的溶液性能和洗涤性能。这些发现表明在开发更有效和环保的洗涤剂方面具有潜在应用 (Parris 等,1977)。

属性

IUPAC Name |

4-[methyl(methylsulfonyl)amino]-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-4-9-13-12(15)10-5-7-11(8-6-10)14(2)18(3,16)17/h4-8H,1,9H2,2-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXNNRTYAAYECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)NCC=C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[methyl(methylsulfonyl)amino]-N-(prop-2-en-1-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)

![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)

![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)

![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)

![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)

![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)

![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)